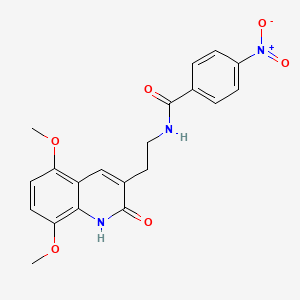

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide

Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide is a chemical compound with the molecular formula C20H19N3O6 and a molecular weight of 397.387 g/mol. This compound has gained significant attention in the field of neuroscience due to its potent antagonistic effects on ionotropic glutamate receptors in the central nervous system.

Properties

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6/c1-28-16-7-8-17(29-2)18-15(16)11-13(20(25)22-18)9-10-21-19(24)12-3-5-14(6-4-12)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTYIJGCVAKEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the ethyl linker and the nitrobenzamide group. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethyl Linker: This can be achieved through alkylation reactions using ethyl halides or similar reagents.

Attachment of the Nitrobenzamide Group: This step typically involves the coupling of the quinoline derivative with a nitrobenzoyl chloride or similar reagent under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of quinoline N-oxides and other oxidized derivatives.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, where nucleophiles can replace the nitro group.

Scientific Research Applications

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide has diverse applications in scientific research:

Neuroscience: Due to its antagonistic effects on ionotropic glutamate receptors, it is used to study synaptic transmission and neurodegenerative diseases.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs targeting neurological disorders.

Biological Studies: It is used to investigate cellular signaling pathways and receptor functions.

Industrial Applications: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily by antagonizing ionotropic glutamate receptors in the central nervous system. This inhibition disrupts excitatory neurotransmission, which is crucial for studying synaptic plasticity, learning, and memory. The molecular targets include AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.

Comparison with Similar Compounds

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide is unique due to its specific structure and potent receptor antagonism. Similar compounds include:

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide: Known for its similar antagonistic effects on glutamate receptors.

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide: Another compound with a quinoline core but different substituents, leading to varied biological activities.

These comparisons highlight the structural diversity and functional specificity of these compounds in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.